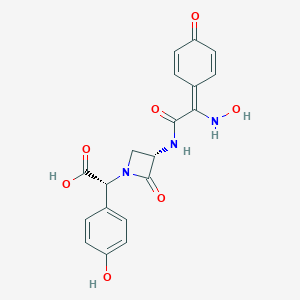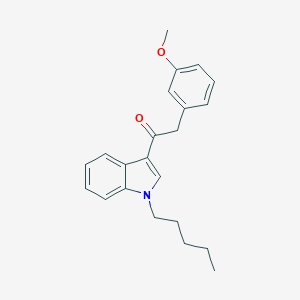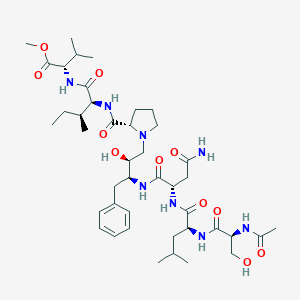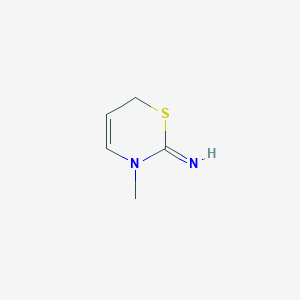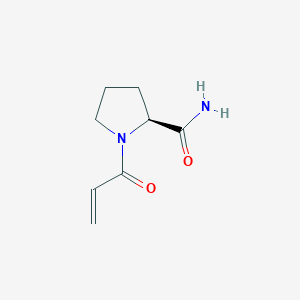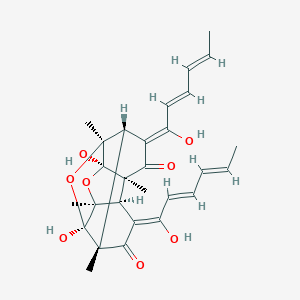
Probursin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Probursin is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that is used as a tool to investigate the mechanisms of various biological processes. Probursin is a versatile compound that can be used in a variety of ways to study different aspects of cellular function. In
Wirkmechanismus
Probursin works by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of the protein or enzyme, depending on the specific target. The mechanism of action of Probursin is complex and varies depending on the target protein or enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Probursin are also dependent on the specific target protein or enzyme. In general, Probursin can alter cellular function by affecting protein-protein interactions, enzyme activity, and cellular signaling pathways. It can also affect gene expression and protein synthesis, leading to changes in cellular phenotype.
Vorteile Und Einschränkungen Für Laborexperimente
Probursin has several advantages for lab experiments. It is a versatile tool that can be used to study a wide range of cellular processes. It is also relatively easy to use and can be incorporated into many different experimental protocols. However, there are also some limitations to the use of Probursin. It can be expensive to synthesize, and its effects on cellular function can be difficult to interpret.
Zukünftige Richtungen
There are many future directions for the use of Probursin in scientific research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the identification of new target proteins and enzymes that can be studied using Probursin. Additionally, there is potential for the development of new applications for Probursin in drug discovery research. Overall, the future of Probursin in scientific research is promising, and it will likely continue to be an important tool for investigating cellular function.
Synthesemethoden
Probursin is synthesized through a series of chemical reactions. The starting material is 2,3-dichlorobenzoyl chloride, which is reacted with diethylamine to form an intermediate product. This intermediate is then treated with sodium hydride to form the final product, Probursin. The synthesis of Probursin is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Probursin has a wide range of scientific research applications. It is commonly used as a tool to investigate the mechanisms of various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Probursin can also be used to study the effects of small molecules on cellular function. It is particularly useful in drug discovery research, where it can be used to screen potential drug candidates for their ability to interact with specific cellular targets.
Eigenschaften
CAS-Nummer |
126741-07-9 |
|---|---|
Produktname |
Probursin |
Molekularformel |
C84H129N29O16 |
Molekulargewicht |
1801.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C84H129N29O16/c1-49(114)69(112-75(122)59(27-11-14-34-86)105-77(124)64(42-52-44-99-56-25-9-8-24-54(52)56)110-76(123)63(41-51-22-6-3-7-23-51)109-70(117)55(88)40-50-20-4-2-5-21-50)79(126)107-61(28-12-15-35-87)80(127)113-39-19-32-66(113)78(125)106-60(30-17-37-97-83(91)92)73(120)104-58(26-10-13-33-85)74(121)111-65(43-53-45-95-48-102-53)71(118)101-46-67(115)100-47-68(116)103-57(29-16-36-96-82(89)90)72(119)108-62(81(128)129)31-18-38-98-84(93)94/h2-9,20-25,44-45,48-49,53,55,57-66,69,99,114H,10-19,26-43,46-47,85-88H2,1H3,(H,100,115)(H,101,118)(H,103,116)(H,104,120)(H,105,124)(H,106,125)(H,107,126)(H,108,119)(H,109,117)(H,110,123)(H,111,121)(H,112,122)(H,128,129)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t49-,53?,55+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,69+/m1/s1 |
InChI-Schlüssel |
BKMKDENTSMDHRF-LLCYQMDISA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)N)O |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
Sequenz |
FFWKTKPRKXGGRR |
Synonyme |
ursin precursor probursin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



